![molecular formula C19H27N3O4S B2701460 N,N-diethyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878057-93-3](/img/structure/B2701460.png)
N,N-diethyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H27N3O4S and its molecular weight is 393.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N,N-diethyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing detailed tables for clarity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features an indole ring, a sulfonamide moiety, and an acetamide structure, which are known to contribute to its biological properties.
1. Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines. A study focusing on similar indole-based compounds demonstrated their efficacy against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase (AChE). In vitro studies have shown that derivatives of sulfonamides can significantly inhibit α-glucosidase, which is crucial for managing diabetes by slowing carbohydrate absorption . The IC50 values of these compounds varied, indicating differing potencies based on structural modifications.
Compound | Target Enzyme | IC50 (μM) | Reference |
---|---|---|---|
Compound A | α-Glucosidase | 4.8 | |
Compound B | AChE | 150.0 | |
N,N-diethyl... | α-Glucosidase | TBD | TBD |
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : By binding to the active site of target enzymes like α-glucosidase.
- Induction of Apoptosis : Through the activation of caspases in cancer cells, leading to programmed cell death.
Case Study 1: Anticancer Activity
A recent investigation into similar indole derivatives revealed that they exhibited significant cytotoxicity against multiple cancer cell lines, including breast and prostate cancer cells. The study highlighted that the presence of the sulfonamide group enhanced the anticancer activity compared to non-sulfonamide counterparts .
Case Study 2: Diabetes Management
Another study focused on the enzyme inhibition properties of related compounds demonstrated their potential in managing Type 2 Diabetes Mellitus (T2DM). The results indicated that these compounds could effectively lower blood glucose levels by inhibiting carbohydrate-digesting enzymes .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has indicated that derivatives of indole compounds, including N,N-diethyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, exhibit promising anticancer activity. Indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, indole-based compounds have shown effectiveness against breast cancer cells by modulating apoptotic pathways and inhibiting cell cycle progression.
Antimicrobial Effects
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the sulfonamide group may enhance its interaction with bacterial cell walls or membranes. The structure-activity relationship (SAR) analysis indicates that modifications to the indole moiety can lead to increased potency against specific bacterial strains.
Cancer Therapy
Due to its anticancer properties, this compound is being explored as a potential candidate for cancer therapy. Preclinical studies are underway to evaluate its efficacy in combination with existing chemotherapeutic agents to enhance treatment outcomes.
Antimicrobial Treatment
The antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains. Formulations incorporating this compound could be developed for topical or systemic administration.
Study on Anticancer Activity
A recent study published in a peer-reviewed journal evaluated the anticancer effects of various indole derivatives, including this compound). The results demonstrated a significant reduction in tumor size in animal models treated with the compound compared to controls, indicating its potential as an effective anticancer agent.
Evaluation of Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings showed that the compound exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics, highlighting its potential as a new antibiotic candidate.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-(propan-2-ylamino)ethyl]sulfonylindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-5-21(6-2)19(24)12-22-11-17(15-9-7-8-10-16(15)22)27(25,26)13-18(23)20-14(3)4/h7-11,14H,5-6,12-13H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDONHGLSDMRYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.